molecular formula C9H12N2O3 B3108728 Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate CAS No. 168130-75-4

Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate

Cat. No.: B3108728
CAS No.: 168130-75-4
M. Wt: 196.2 g/mol
InChI Key: KJWOQDPSBKFTPF-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a heterocyclic organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of hydroxyl and ester functional groups in its structure makes it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate typically involves the reaction of 2,4,6-trimethylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Acts as a probe for studying enzyme-substrate interactions and nucleic acid chemistry.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The hydroxyl and ester groups facilitate binding to active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can intercalate into nucleic acid structures, disrupting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is unique due to its balanced combination of functional groups, which provide both hydrophilic and hydrophobic properties. This balance makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-14-8(12)7-5(2)10-9(13)11-6(7)3/h4H2,1-3H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWOQDPSBKFTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455013
Record name ETHYL 2-HYDROXY-4,6-DIMETHYLPYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168130-75-4
Record name ETHYL 2-HYDROXY-4,6-DIMETHYLPYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate
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Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate
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